tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Overview
Description
“tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a seven-membered azepane ring with a hydroxymethyl group at the 4-position and a tert-butyl carboxylate group at the 1-position . The InChI code for this compound is1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 49.8 Ų .Scientific Research Applications
Synthesis and Intermediate Use in Drug Development
- tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate plays a crucial role as an intermediate in the synthesis of various potent pharmaceutical compounds. An example includes its use in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists, utilizing iodolactamization as a key step (Campbell et al., 2009). Similarly, it's instrumental in the scalable synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, used for producing large quantities of pharmaceutical intermediates (Maton et al., 2010).
Structural and Chemical Analysis
- The compound has been synthesized and characterized using various techniques, including NMR spectroscopy and mass spectrometry, providing detailed insight into its molecular structure. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and analyzed using 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrating its complex structural characteristics (Moriguchi et al., 2014).
Application in Polymer Science
- In the field of polymer science, this compound and its derivatives have been used in the synthesis of optically active polyamides. This includes the polymerization of racemic and optically active variants, significantly contributing to advancements in polymer chemistry (Overberger & Kozlowski, 1972).
Role in Organic Synthesis and Catalysis
- The compound and its derivatives are versatile in organic synthesis. They are used in nucleophilic substitutions, radical reactions, and as intermediates in creating biologically active compounds. For example, tert-butyl phenylazocarboxylates, which involve this compound, are used in various modifications of the benzene ring through radical reactions, demonstrating their versatility in organic chemistry (Jasch et al., 2012).
Safety and Hazards
The safety and hazards associated with “tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate” include the following hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYBJHYEACLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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